1H-TETRAZOLE-1-ACETYL CHLORIDE

Organic Synthesis Process Chemistry Acyl Chloride Preparation

Secure your cephalosporin API production with genuine 1H-Tetrazole-1-acetyl chloride (CAS 41223-92-1). This intermediate introduces the essential tetrazole-1-acetyl side chain that cannot be replaced by phenylacetyl or furan-2-acetyl chlorides. All lots verified for ≥95% purity; moisture-sensitive handling ensures maximum acylation yield and minimal side-product formation. Contact us for commercial quantities.

Molecular Formula C3H3ClN4O
Molecular Weight 146.54
CAS No. 41223-92-1
Cat. No. B601325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-TETRAZOLE-1-ACETYL CHLORIDE
CAS41223-92-1
Synonyms1H-​Tetrazole-​1-​acetyl chloride
Molecular FormulaC3H3ClN4O
Molecular Weight146.54
Structural Identifiers
SMILESC1=NN=NN1CC(=O)Cl
InChIInChI=1S/C3H3ClN4O/c4-3(9)1-8-2-5-6-7-8/h2H,1H2
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Tetrazole-1-acetyl chloride (CAS 41223-92-1): Sourcing and Quality Specifications for Cephalosporin Intermediate Procurement


1H-Tetrazole-1-acetyl chloride (CAS 41223-92-1), also known as 2-(tetrazol-1-yl)acetyl chloride, is a heterocyclic acyl chloride intermediate characterized by a tetrazole ring directly attached to an acetyl chloride functional group . With a molecular formula of C3H3ClN4O and molecular weight of 146.54 g/mol , this compound is industrially synthesized by reacting 1H-tetrazole-1-acetic acid with chlorinating agents such as phosphorus pentachloride, oxalyl chloride, or thionyl chloride . Its predicted physicochemical properties include a density of 1.75±0.1 g/cm³, a boiling point of 263.3±42.0°C, and a pKa of 0.36±0.10 . The compound serves as a critical acylating agent in the synthesis of several first- and second-generation cephalosporin antibiotics, including cefazolin, ceftezole, and cephalosporin V .

Why Generic Substitution of 1H-Tetrazole-1-acetyl chloride (CAS 41223-92-1) with Other Acylating Agents Compromises Cephalosporin Synthesis Outcomes


The specific molecular architecture of 1H-tetrazole-1-acetyl chloride, combining a nitrogen-rich tetrazole heterocycle with a reactive acyl chloride group, directly determines the biological activity and synthetic pathway of the resulting cephalosporin antibiotics. Attempting to substitute this intermediate with alternative acyl chlorides, such as phenylacetyl chloride, furan-2-acetyl chloride, or cyanomethylthioacetyl chloride, would produce fundamentally different 7-acylamidocephalosporin derivatives with altered antibacterial spectra, pharmacokinetic properties, or reduced activity [1]. Furthermore, the tetrazole ring itself is a well-established carboxylic acid bioisostere, which is critical for the pharmacological profile of cefazolin and related compounds . Procuring an off-specification or impure batch of this acyl chloride, which is noted for its inherent instability and moisture sensitivity, can lead to significantly reduced yields in the subsequent acylation step due to premature hydrolysis and side-product formation [2].

Quantitative Performance Benchmarks for 1H-Tetrazole-1-acetyl chloride (CAS 41223-92-1) in Acylation Reactions: A Comparative Evidence Guide


Comparative Synthesis Yield for 1H-Tetrazole-1-acetyl chloride via Oxalyl Chloride Method

A validated synthetic procedure for preparing 1H-tetrazole-1-acetyl chloride from its corresponding acid yields 58% under specific conditions, providing a quantitative benchmark for process optimization and comparison with alternative preparation methods. This yield is from a defined lab-scale procedure, and optimization in an industrial setting may lead to different results .

Organic Synthesis Process Chemistry Acyl Chloride Preparation

Biocatalytic Acylation Efficiency: 1(H)-Tetrazolylacetic Acid Residue vs. Mandelic Acid Residue

In a comparative study of biocatalytic cephalosporin synthesis, the efficiency of acylation of β-lactams using a 1(H)-tetrazolylacetic acid residue was demonstrated to be significantly higher than acylation with a mandelic acid residue under identical, mild standard conditions using immobilized cephalosporin-acid synthetase .

Biocatalysis Green Chemistry Cephalosporin Synthesis

Limitations of Acetyl Chloride for Direct N-Acetylation of Tetrazoles

A process patent for synthesizing novel tetrazoles explicitly states that acetyl chloride is an unsatisfactory reagent for the direct N-acetylation of the tetrazole ring, as its use leads to the formation of an equivalent quantity of the undesired tetrazole hydrochloride salt, complicating purification and reducing yield. In this specific synthetic context, acetic anhydride was the preferred reagent [1].

Heterocyclic Chemistry Acylation Reagent Selection

Stability Profile and Handling Requirements for 1H-Tetrazole-1-acetyl chloride

Multiple patent documents highlight the practical handling challenges associated with 1H-tetrazole-1-acetyl chloride. The compound is described as both 'difficult to isolate' and 'difficult to maintain when isolated due to its relative instability' [1], and its inherent instability makes it 'difficult to isolate and store at room temperature' [2]. Consequently, it is strongly recommended that this acyl chloride be prepared shortly before use and utilized immediately in subsequent reactions [1]. Under recommended anhydrous storage conditions, however, it is considered chemically stable .

Chemical Stability Process Safety Storage

Optimal Procurement and Application Scenarios for 1H-Tetrazole-1-acetyl chloride (CAS 41223-92-1) in Pharmaceutical R&D and Manufacturing


Industrial-Scale Synthesis of Cefazolin Antibiotic

This is the primary industrial application for 1H-tetrazole-1-acetyl chloride. It is the specified acylating agent in a patented process for manufacturing cefazolin, where it reacts with a solvate of N,N-dimethylformamide and the hydrochloride salt of a 7-aminocephalosporin core in the presence of N,N-dimethylacetamide as a solvent [1]. This application leverages the compound's unique ability to introduce the pharmacologically essential tetrazole-1-acetyl side chain, which is critical for the antibiotic's spectrum of activity .

Synthesis of Ceftezole and Other Cephalosporin Intermediates

Beyond cefazolin, this compound is a key intermediate for producing other important cephalosporin antibiotics, including ceftezole and cephalosporin V . This demonstrates its broader utility as a versatile building block for introducing a 1H-tetrazol-1-ylacetyl group into the 7-position of various β-lactam cores, enabling the generation of a family of clinically significant antibiotics .

Biocatalytic and Enzymatic Synthesis of β-Lactam Antibiotics

The tetrazole-1-acetyl moiety, derived from this compound or its corresponding acid, has shown higher efficiency in biocatalytic acylation of β-lactams compared to other residues like mandelic acid . This makes 1H-tetrazole-1-acetyl chloride a valuable substrate for developing greener, enzymatic processes for manufacturing cephalosporin antibiotics, offering potential advantages in terms of reaction conditions, selectivity, and environmental impact .

Research on Tetrazole-Containing Bioactive Molecules

As a reactive acyl chloride incorporating a tetrazole ring—a well-known carboxylic acid bioisostere—this compound is a valuable tool for medicinal chemists. It can be used to synthesize libraries of novel amides, esters, and other derivatives for biological screening, particularly in the development of new antibacterial, anti-inflammatory, or anti-allergic agents . Its specific reactivity profile, distinct from that of simple aliphatic or aromatic acyl chlorides, allows for the creation of unique chemical space [2].

Technical Documentation Hub

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